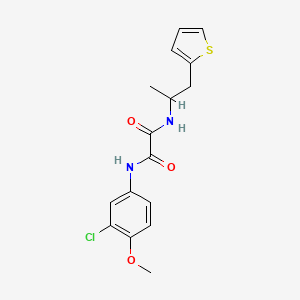

![molecular formula C11H8F3NO2 B2899612 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione CAS No. 1537400-72-8](/img/structure/B2899612.png)

1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

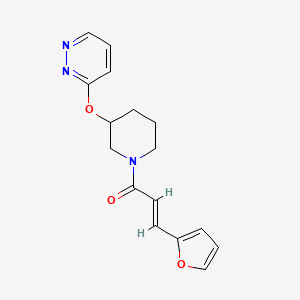

1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione is a chemical compound with the CAS Number: 1537400-72-8 . It has a molecular weight of 243.19 . The IUPAC name for this compound is 1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2,4-diol . It is typically stored at -10 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8F3NO2/c12-11(13,14)7-1-3-8(4-2-7)15-6-9(16)5-10(15)17/h1-6,16-17H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 243.19 . It is typically stored at -10 degrees Celsius .Scientific Research Applications

1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione has been found to be a useful tool in scientific research due to its ability to act as a covalent modifier of cysteine residues in proteins. This property allows this compound to be used in the study of protein function and structure. This compound has also been used in the development of new drugs and therapies for various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

Target of Action

Pyrrolidine derivatives have been known to interact with various targets, including enzymes like carbonic anhydrase .

Mode of Action

It’s known that pyrrolidine derivatives can inhibit enzymes, thereby affecting the biochemical processes within the cell . For instance, some pyrrolidine-2,5-diones have shown inhibitory activity on human carbonic anhydrase isoenzymes .

Biochemical Pathways

The inhibition of enzymes like carbonic anhydrase can disrupt several physiological processes, including fluid balance, respiration, and ph regulation .

Pharmacokinetics

The pyrrolidine scaffold is known to be a versatile structure in drug discovery, contributing to the stereochemistry of the molecule and efficiently exploring the pharmacophore space .

Result of Action

The inhibition of enzymes like carbonic anhydrase can lead to a disruption in several physiological processes .

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione is its ability to selectively modify cysteine residues in proteins, making it a valuable tool for studying specific proteins and their functions. However, this compound also has some limitations. For example, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, this compound can only modify cysteine residues that are accessible to the solvent, which can limit its use in the study of membrane proteins.

Future Directions

There are many future directions for research involving 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione. One area of interest is the development of new drugs and therapies based on the covalent modification of cysteine residues in proteins. Another area of interest is the study of the effects of this compound on specific proteins and their functions. Additionally, there is potential for the development of new methods for the synthesis and purification of this compound, which could improve its usefulness as a research tool.

Synthesis Methods

The synthesis of 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione involves the reaction of 4-(trifluoromethyl)benzaldehyde with proline in the presence of a Lewis acid catalyst. The reaction proceeds via a Mannich-type reaction, followed by cyclization to form the pyrrolidine ring. The resulting product is then purified by recrystallization to obtain pure this compound.

Safety and Hazards

properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c12-11(13,14)7-1-3-8(4-2-7)15-6-9(16)5-10(15)17/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAXGWUKTWXWGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN(C1=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2899533.png)

![2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2899541.png)

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2899544.png)

![5-((3-Bromophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2899550.png)

![N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2899551.png)